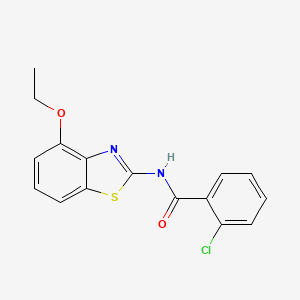

2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Structural Analysis

2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide has been the subject of various synthesis and structural analyses to understand its potential applications in scientific research. A notable study focused on the synthesis and structure of novel N-(benzothiazol-2-yl)benzamides, including 2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, characterized by IR, 1H- and 13C-NMR spectroscopy, and single-crystal X-ray diffraction, revealing its potential for further biological application studies due to its unique structural properties (Ćaleta, Cinčić, Karminski-Zamola, & Kaitner, 2008).

Antimicrobial Activity

Research into the antimicrobial properties of benzothiazole derivatives, including compounds structurally related to 2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, has shown promising results. Studies have demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi, suggesting its potential as a framework for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Potential

The anticancer potential of benzothiazole derivatives has been explored, with some studies focusing on derivatives of benzothiazole for their selective cytotoxicity against tumorigenic cell lines. These findings highlight the potential therapeutic applications of compounds like 2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide in cancer treatment, indicating the need for further investigation into their efficacy and mechanism of action (Yoshida et al., 2005).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibiting effects, with studies suggesting their effectiveness in protecting steel against corrosion in acidic environments. This application is particularly relevant in industrial settings where corrosion resistance is critical, and 2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide could serve as a lead compound for the development of new corrosion inhibitors (Hu et al., 2016).

Fluorescence Studies

The fluorescence properties of benzothiazole derivatives have been a subject of interest, with studies indicating the potential use of such compounds in the development of new materials with specific fluorescence characteristics. These materials could have applications in various fields, including sensors, bioimaging, and organic electronics (Mahadevan et al., 2014).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit a variety of antibacterial activities by inhibiting several enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of the aforementioned enzymes . This inhibition disrupts the normal functioning of the bacterial cells, leading to their death.

Biochemical Pathways

The inhibition of the enzymes mentioned above would disrupt several biochemical pathways in the bacterial cells, leading to their death .

Result of Action

The result of the action of 2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is the inhibition of several enzymes in bacterial cells, disrupting their normal functioning and leading to their death .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information on “2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide”, it’s difficult to provide accurate safety information. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

properties

IUPAC Name |

2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-2-21-12-8-5-9-13-14(12)18-16(22-13)19-15(20)10-6-3-4-7-11(10)17/h3-9H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBXXIQVPWYHAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Difluoro-N-[2-[4-(trifluoromethyl)phenyl]propan-2-yl]pyridine-4-carboxamide](/img/structure/B2984118.png)

![2-Chloro-N-[(1-hydroxycyclopentyl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2984122.png)

![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B2984130.png)

![Tert-butyl 7-imino-7-oxo-7lambda6-thia-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2984136.png)